molecular formula C17H18N2O2S B11788601 3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid

3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11788601
M. Wt: 314.4 g/mol
InChI Key: OAYZIVBUUKEKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s structure includes a carboxylic acid group, which can participate in various chemical reactions, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trimethylphenyl isothiocyanate with 3,5-dimethyl-1H-imidazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Antimicrobial Activity: Disrupts bacterial cell wall synthesis by inhibiting key enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.

    Antifungal Activity: Interferes with fungal cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylimidazole: Shares the imidazole ring but lacks the thiazole moiety.

    3,5-Dimethylthiazole: Contains the thiazole ring but lacks the imidazole moiety.

    Imidazo[2,1-b]thiazole derivatives: Various derivatives with different substituents.

Uniqueness

3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its combined imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential in various applications.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3,5-dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C17H18N2O2S/c1-8-6-10(3)13(7-9(8)2)14-11(4)19-12(5)15(16(20)21)22-17(19)18-14/h6-7H,1-5H3,(H,20,21)

InChI Key

OAYZIVBUUKEKIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.